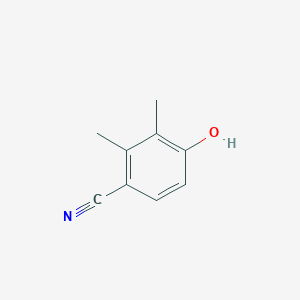

4-Hydroxy-2,3-dimethylbenzonitrile

Description

Significance of Benzonitrile (B105546) Derivatives in Contemporary Organic Chemistry Research

Benzonitrile and its derivatives are highly versatile compounds in organic synthesis. The cyano group is a key functional moiety, participating in a wide range of chemical transformations. bldpharm.com Benzonitriles serve as precursors for a multitude of other chemical structures, including benzamides, benzoic acids, and benzylamines, which are foundational components in the development of pharmaceuticals, dyes, resins, perfumes, and pesticides. parkwayscientific.com Their ability to coordinate with transition metals to form labile complexes also makes them valuable as synthetic intermediates in organometallic chemistry. lookchem.com The inherent reactivity and stability of the benzonitrile core make it a frequent target for the development of new synthetic methodologies.

Overview of Substituted Phenolic Benzonitrile Compounds

Substituted phenolic benzonitriles are a subclass of benzonitriles that feature a hydroxyl (-OH) group and other substituents on the aromatic ring. The presence and position of these groups significantly influence the compound's chemical properties and biological activity. For instance, p-hydroxybenzonitrile is a crucial intermediate for producing various pesticides and is also utilized in the formulation of liquid crystal materials. chemicalbook.com The isomer 4-Hydroxy-3,5-dimethylbenzonitrile is recognized as a key intermediate in the synthesis of certain non-nucleoside reverse transcriptase inhibitors (NNRTIs) used in antiviral research. The combination of the electron-withdrawing nitrile group and the electron-donating hydroxyl group allows for diverse chemical reactions, making these compounds versatile building blocks in medicinal chemistry and materials science. solubilityofthings.com

Research Trajectories and Academic Importance of 4-Hydroxy-2,3-dimethylbenzonitrile

The academic importance of this compound (CAS Number: 448961-58-8) is primarily documented through its application as a specialized chemical intermediate. Unlike its more widely researched isomers, such as 4-hydroxy-3,5-dimethylbenzonitrile, dedicated studies on the specific properties and broader applications of the 2,3-dimethyl isomer are limited.

Its principal documented role is in the synthesis of substituted pyrazoles. Specifically, patents have detailed its use as a reactant in the preparation of compounds that act as FFA4/GPR120 receptor agonists, which are investigated for potential therapeutic applications in metabolic and inflammatory disorders. google.comgoogle.com This specific utility underscores its importance to researchers working in targeted drug discovery programs.

Scope and Objectives of Scholarly Investigations on the Chemical Compound

Scholarly investigations involving this compound are narrow and highly focused. The primary objective of its use in documented research has been to serve as a structural component in the multi-step synthesis of more complex molecules. google.comgoogle.com The investigations are not centered on the compound itself but on the final products derived from it.

The main goals of using this compound in synthesis are:

To introduce a specific hydroxydimethylphenyl moiety into a larger molecular framework.

To leverage the reactivity of its hydroxyl group for coupling reactions, such as ether formation, to build the target molecule. google.comgoogle.com

Currently, there is a gap in the literature regarding the comprehensive exploration of the biological activity, detailed reaction mechanisms, or potential for this compound outside of its role as a synthetic intermediate.

Physicochemical Properties of this compound

The fundamental properties of this compound are listed below.

| Property | Value |

| CAS Number | 448961-58-8 |

| Molecular Formula | C₉H₉NO |

| Molecular Weight | 147.17 g/mol |

| Exact Mass | 147.068 g/mol |

| Density | 1.1±0.1 g/cm³ |

| Boiling Point | 318.8±30.0 °C at 760 mmHg |

| Flash Point | 146.6±24.6 °C |

| Refractive Index | 1.564 |

Table generated from data available in public chemical databases. echemi.com

Comparison with Structural Isomers

The properties and applications of hydroxy-dimethylbenzonitrile compounds vary significantly based on the substitution pattern on the benzene (B151609) ring.

| Compound Name | CAS Number | Key Research Area |

| This compound | 448961-58-8 | Intermediate for FFA4/GPR120 receptor agonists. google.comgoogle.com |

| 4-Hydroxy-3,5-dimethylbenzonitrile | 4198-90-7 | Antiviral research (HIV-1 NNRTIs), biocatalysis. |

| 4-Hydroxy-2,6-dimethylbenzonitrile | 58537-99-8 | Synthetic intermediate with limited specific biological data. |

| 4-Hydroxy-2,5-dimethylbenzonitrile (B1344278) | 85223-94-5 | Monomer for polycarbonates. cymitquimica.com |

This table highlights the distinct research focus for each isomer.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

4-hydroxy-2,3-dimethylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c1-6-7(2)9(11)4-3-8(6)5-10/h3-4,11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUOBVTFFWKJVTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1C)O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00597622 | |

| Record name | 4-Hydroxy-2,3-dimethylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00597622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

448961-58-8 | |

| Record name | 4-Hydroxy-2,3-dimethylbenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=448961-58-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxy-2,3-dimethylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00597622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4 Hydroxy 2,3 Dimethylbenzonitrile

Strategies for Regioselective Nitrile Group Introduction onto Aromatic Scaffolds

Achieving the correct arrangement of substituents on the aromatic ring is a central challenge in the synthesis of 4-Hydroxy-2,3-dimethylbenzonitrile. The regioselective introduction of the nitrile group is critical and can be approached through several distinct chemical transformations.

Cyanation Reactions of Substituted Phenols

Direct cyanation of a phenol (B47542) requires the activation of the hydroxyl group to facilitate substitution, as the hydroxyl group itself is a poor leaving group. A modern approach involves converting the phenol into a sulfonate, such as a tosylate or mesylate, which are excellent leaving groups for cross-coupling reactions.

One effective method is the nickel-catalyzed cyanation of aryl sulfonates. acs.org This reaction typically employs a nickel(II) precatalyst, such as NiCl₂·6H₂O, in combination with a phosphine ligand like 1,1'-bis(diphenylphosphino)ferrocene (dppf) and a reducing agent like zinc powder. organic-chemistry.orgsemanticscholar.org Using a less toxic cyanide source like zinc cyanide (Zn(CN)₂), the aryl sulfonate derived from 2,3-dimethylphenol (B72121) can be converted to the corresponding benzonitrile (B105546). acs.org An additive, such as 4-(dimethylamino)pyridine (DMAP), is often crucial for the reaction's success, as it is believed to activate the zinc cyanide and facilitate the catalytic cycle. organic-chemistry.org This method offers mild reaction conditions and demonstrates broad functional group tolerance. acs.org

The general scheme for this transformation is as follows:

Activation of Phenol : 2,3-Dimethylphenol is reacted with a sulfonyl chloride (e.g., p-toluenesulfonyl chloride) in the presence of a base to form the aryl sulfonate.

Nickel-Catalyzed Cross-Coupling : The resulting aryl sulfonate undergoes cyanation with Zn(CN)₂ using a Ni(0) catalyst, generated in situ from a Ni(II) salt and a reducing agent.

This catalytic approach avoids the harsh conditions and highly toxic reagents associated with older cyanation methods, representing a significant advancement in the synthesis of phenolic benzonitriles.

Functional Group Transformations to Yield the Nitrile Moiety

An alternative to direct cyanation is the transformation of a pre-existing functional group on the aromatic ring into a nitrile. This is a widely used and versatile strategy.

From an Aldehyde: A common and high-yielding method is the conversion of an aldehyde to a nitrile. nih.gov This pathway begins with the formylation of 2,3-dimethylphenol to produce 4-hydroxy-2,3-dimethylbenzaldehyde. This intermediate is then reacted with hydroxylamine hydrochloride (NH₂OH·HCl). rsc.org The reaction proceeds in two steps: first, the formation of an aldoxime intermediate, followed by its dehydration to the nitrile. The dehydration can be achieved in a one-pot reaction by using solvents like formic acid or N,N-dimethylformamide (DMF), which facilitate the elimination of water. rsc.org Aqueous-based systems have also been developed to make the process more environmentally friendly. rsc.org

From an Amine (Sandmeyer Reaction): The Sandmeyer reaction provides a classic route to benzonitriles from aryl amines. wikipedia.org This synthesis would begin with 4-amino-2,3-dimethylphenol. sigmaaldrich.com The amino group is first converted into a diazonium salt by treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures. masterorganicchemistry.com The resulting diazonium salt is then treated with a copper(I) cyanide (CuCN) solution, which displaces the diazonium group (N₂) with a cyanide group, yielding this compound. masterorganicchemistry.comnih.gov While effective, this method requires careful control of temperature and handling of potentially unstable diazonium intermediates. The electron-rich nature of the phenol ring can sometimes lead to side reactions, such as the formation of diazo compounds or quinones. reddit.com

Controlled Functionalization of Aromatic Rings with Hydroxyl and Methyl Groups

The synthesis of the target molecule is predicated on the availability of a correctly substituted aromatic precursor. The strategic installation of the hydroxyl and dimethyl functionalities is the foundational step in the synthetic sequence.

Methodologies for Installing Alkyl and Hydroxyl Substituents

The key starting material for many synthetic routes is 2,3-dimethylphenol. A standard laboratory synthesis for this compound begins with 2,3-xylidine (2,3-dimethylaniline). chemicalbook.comchemicalbook.com The process involves the diazotization of the amino group in 2,3-xylidine with nitrous acid, followed by hydrolysis of the resulting diazonium salt. Heating the aqueous solution of the diazonium salt leads to the replacement of the diazonium group with a hydroxyl group, yielding 2,3-dimethylphenol. chemicalbook.com

This precursor, 2,3-dimethylphenol, possesses an activated aromatic ring, and the hydroxyl and methyl groups direct subsequent electrophilic substitution. The hydroxyl group is a strong ortho-, para-director. In this case, the position para to the hydroxyl group (position 4) is vacant and sterically accessible, making it the primary site for electrophilic attack, such as formylation or nitration, which can then be converted to the nitrile.

Catalytic Approaches in the Synthesis of Phenolic Benzonitriles

Catalysis plays a pivotal role in the efficient and selective synthesis of phenolic benzonitriles. As discussed, transition metal catalysts, particularly nickel and palladium, are central to modern cross-coupling strategies for cyanation.

Nickel-catalyzed cyanation of phenol derivatives (as sulfonates) offers a cost-effective and robust alternative to palladium-based systems. mdpi.com The catalytic cycle is believed to involve the oxidative addition of the aryl sulfonate to a Ni(0) species, followed by transmetalation with the zinc cyanide complex, and finally, reductive elimination to yield the aryl nitrile and regenerate the Ni(0) catalyst. organic-chemistry.org

The Sandmeyer reaction, while stoichiometric in its original form, relies on the catalytic action of copper(I) ions. wikipedia.org The mechanism is understood to be a radical-nucleophilic aromatic substitution (SRNAr). It is initiated by a single-electron transfer from the copper(I) species to the diazonium salt, which decomposes to form an aryl radical and nitrogen gas. The aryl radical then reacts with a copper(II) species to form the final product and regenerate the copper(I) catalyst. wikipedia.org

Furthermore, formylation reactions, which generate the aldehyde precursor, can also be catalytic. The Gattermann reaction, for instance, uses hydrogen cyanide and a Lewis acid catalyst to formylate phenols. wikipedia.org These catalytic methods are essential for developing scalable and industrially viable synthetic routes.

Optimization of Reaction Conditions and Yields for Academic Syntheses

Optimizing reaction conditions is crucial for maximizing product yield and purity while minimizing reaction time and waste. For the synthesis of substituted benzonitriles, particularly from aldehydes, several parameters can be adjusted.

The choice of solvent has a significant impact. In the conversion of hydroxybenzaldehydes to nitriles using hydroxylamine hydrochloride, solvents like formic acid, acetic acid, and DMF have been studied. Research on the similar compound 4-hydroxy-3,5-dimethylbenzonitrile showed that DMF provided the optimal yield (93%). rsc.org More recently, greener methods using water as a solvent have been developed. rsc.org Deep eutectic solvents (DES), such as a mixture of choline chloride and urea, have also been employed as both a catalyst and a solvent, offering an environmentally benign, solvent-free option. organic-chemistry.org

The use of microwave irradiation is another effective optimization strategy. Compared to conventional heating, microwave-assisted synthesis often leads to dramatically reduced reaction times and improved yields by ensuring rapid and uniform heating. organic-chemistry.org

Below is a data table summarizing various conditions for the conversion of aromatic aldehydes to nitriles, a key step in one of the synthetic pathways for this compound.

| Aldehyde Precursor | Reagent | Catalyst / Solvent | Conditions | Yield |

| Aromatic Aldehydes | Hydroxylamine hydrochloride | Formic Acid (60%) / H₂O (40%) | 80 °C | Good to Excellent |

| Aromatic Aldehydes | Hydroxylamine hydrochloride | KF/Al₂O₃ / DMF | 100 °C | Moderate |

| Aromatic Aldehydes | Hydroxylamine hydrochloride | Choline chloride:Urea (DES) | 100 °C (Conventional) | ~95% |

| Aromatic Aldehydes | Hydroxylamine hydrochloride | Choline chloride:Urea (DES) | Microwave Irradiation | ~95% (shorter time) |

| Aromatic Aldehydes | Azidotrimethylsilane (TMSN₃) | Triflic Acid / HFIP | Room Temperature | Good to Excellent |

| Functionalized Aldehydes | O-Phenylhydroxylamine HCl | Sodium Phosphate Buffer (aq.) | Room Temperature | 60-99% |

This table presents generalized findings for the conversion of aromatic aldehydes to nitriles, which are applicable to the synthesis of this compound from its corresponding aldehyde precursor.

Innovative Synthetic Pathways for Analogues and Derivatives

The molecular architecture of this compound, featuring a reactive phenolic hydroxyl group and a versatile nitrile moiety, presents a valuable platform for the synthesis of a diverse range of analogues and derivatives. Strategic modifications of these functional groups allow for the development of new chemical entities with tailored properties. Innovative synthetic approaches focus on O-alkylation of the hydroxyl group and transformations of the nitrile group.

O-Alkylation via Williamson Ether Synthesis

A primary and highly effective method for derivatizing this compound is through the Williamson ether synthesis, which allows for the introduction of various alkyl or substituted alkyl groups at the 4-position, yielding 4-alkoxy-2,3-dimethylbenzonitrile analogues. This classical SN2 reaction involves the deprotonation of the phenolic hydroxyl group to form a more nucleophilic phenoxide ion, which then attacks an alkyl halide or other electrophile with a suitable leaving group. masterorganicchemistry.comwikipedia.org

This pathway is exemplified in the synthesis of pyrazole (B372694) derivatives intended as FFA4/GPR120 receptor agonists. google.com In this process, this compound is reacted with a substituted chloromethyl-pyrazole in the presence of a mild base, such as potassium carbonate, to yield the corresponding ether-linked product. google.com This methodology highlights the utility of this compound as a key building block in the generation of complex molecules for pharmaceutical research. google.com The use of bases like potassium carbonate is common for the synthesis of aryl ethers. jk-sci.com

Interactive Data Table: Synthesis of a this compound Derivative

| Starting Material | Reagent | Base | Reaction Type | Product | Reference |

|---|---|---|---|---|---|

| This compound | 5-(chloromethyl)-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile | Potassium Carbonate (K₂CO₃) | Williamson Ether Synthesis | 5-[(4-Cyano-2,3-dimethylphenoxy)methyl]-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile | google.com |

Transformations of the Nitrile Group

The nitrile group of this compound offers additional avenues for creating derivatives with distinct functionalities. Two fundamental transformations are hydrolysis and reduction.

Hydrolysis to Carboxylic Acids: The nitrile group can be hydrolyzed under either acidic or basic conditions to yield the corresponding 4-hydroxy-2,3-dimethylbenzoic acid. This reaction, typically performed by heating under reflux with an acid or a base, converts the cyano group into a carboxylic acid moiety. jk-sci.com The resulting carboxylic acid is a versatile intermediate that can be further converted into esters, amides, or other acid derivatives, significantly expanding the library of accessible analogues.

Reduction to Amines: The nitrile group is readily reducible to a primary amine, affording 4-(aminomethyl)-2,3-dimethylphenol. This transformation provides a benzylic amine derivative, which serves as a valuable precursor for subsequent functionalization, such as amidation or reductive amination, to produce a wide array of more complex molecules.

These established synthetic transformations underscore the role of this compound as a versatile intermediate in organic synthesis, enabling the creation of diverse molecular structures built upon its core scaffold.

Elucidation of Chemical Reactivity and Mechanistic Pathways of 4 Hydroxy 2,3 Dimethylbenzonitrile

Reactivity Profiles of the Nitrile Functional Group in Aromatic Systems

The nitrile group is a versatile functional group that significantly influences the reactivity of the aromatic ring and participates in a range of chemical transformations. Its strong electron-withdrawing nature, both through induction and resonance, deactivates the aromatic ring towards electrophilic attack and activates it towards nucleophilic substitution.

Table 1: Illustrative Nucleophilic Addition of Grignard Reagents to Benzonitrile (B105546) Derivatives (Analogous Reactions)

| Benzonitrile Derivative | Grignard Reagent | Product after Hydrolysis | Reported Yield (%) | Reference |

| Benzonitrile | n-Butylmagnesium bromide | Butyrophenone | High | masterorganicchemistry.com |

| 2,4,6-Trimethylbenzonitrile | Methylmagnesium iodide | 2,4,6-Trimethylacetophenone | ~85 | Analogous reaction |

This table presents data for analogous reactions to illustrate the general transformation.

The reaction mechanism involves the formation of a magnesium salt of an imine, which is then hydrolyzed in an acidic workup to the corresponding ketone. masterorganicchemistry.com The presence of the hydroxyl group in 4-Hydroxy-2,3-dimethylbenzonitrile would necessitate protection prior to reaction with a Grignard reagent, as the acidic proton of the phenol (B47542) would quench the Grignard reagent.

The nitrile group can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions. cymitquimica.com The hydrolysis typically proceeds in two stages: the initial conversion of the nitrile to an amide, followed by the hydrolysis of the amide to a carboxylic acid.

The reduction of aromatic nitriles can lead to the formation of primary amines. A common reagent for this transformation is lithium aluminum hydride (LiAlH₄). Catalytic hydrogenation is another important method for the reduction of nitriles to primary amines, often employing catalysts such as palladium on carbon (Pd/C) or Raney nickel. researchgate.netqub.ac.uk For instance, the continuous catalytic transfer hydrogenation of benzonitrile to benzylamine (B48309) has been demonstrated using a palladium on carbon catalyst. qub.ac.uk

Table 2: Representative Reduction of Benzonitrile Derivatives (Analogous Reactions)

| Benzonitrile Derivative | Reducing Agent/Catalyst | Product | Reported Yield (%) | Reference |

| Benzonitrile | H₂, Pd/C | Benzylamine | High | qub.ac.uk |

| Benzonitrile | Mn(I) complex (catalyst), H₂ | Benzylamine | High | researchgate.net |

This table presents data for analogous reactions to illustrate the general transformation.

Transformations Involving the Phenolic Hydroxyl Group

The acidic proton of the phenolic hydroxyl group can be easily removed by a base to form a phenoxide ion, which is a potent nucleophile. This phenoxide can then react with alkylating or acylating agents to form ethers and esters, respectively.

O-Alkylation, or etherification, can be achieved by reacting the phenol with an alkyl halide in the presence of a base such as sodium hydroxide (B78521) or potassium carbonate. nih.gov Palladium-catalyzed allylic etherification of phenols with vinyl ethylene (B1197577) carbonate represents a modern approach to this transformation. frontiersin.org

O-Acylation involves the reaction of the phenol with an acylating agent like an acyl chloride or an acid anhydride (B1165640) to produce a phenyl ester. ingentaconnect.comchemguide.co.uk This reaction is often carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the liberated acid. The reaction of phenols with acyl chlorides is a common method for producing esters. chemguide.co.uk

Table 3: Illustrative O-Alkylation and O-Acylation of Phenolic Compounds (Analogous Reactions)

| Phenolic Compound | Reagent | Product Type | Reported Yield (%) | Reference |

| Phenol | Ethanoyl chloride | Ester | High | chemguide.co.uk |

| 2,6-Dimethylphenol (B121312) | Acetyl chloride | Ester | 97 | ingentaconnect.com |

| 1-Naphthol | Vinyl ethylene carbonate, PdCl₂(dppf) | Ether | 72 | frontiersin.org |

| 1,2,3,4-tetrahydrobenzo[c] researchgate.netqub.ac.uknaphthyrin-5(6H)-one | 3,4-dimethoxyphenethyl bromide, K₂CO₃ | Ether | 75-82 | nih.gov |

This table presents data for analogous reactions to illustrate the general transformation.

Phenols are susceptible to oxidation, and the products formed depend on the oxidant used and the substitution pattern of the phenol. Hindered phenols, such as those with bulky substituents ortho to the hydroxyl group, can form stable phenoxy radicals upon oxidation. acs.orgacs.org While 2,3-dimethylphenol (B72121) is not as sterically hindered as 2,6-di-t-butylphenol, the principles of phenol oxidation are relevant. Oxidation of phenols can lead to the formation of quinones. For example, the oxidation of 2,6-dimethylphenol in the presence of a chromium complex and oxygen yields the corresponding benzoquinone. researchgate.net

Electrophilic Aromatic Substitution Reactions on the Benzonitrile Core

The substitution pattern on the benzene (B151609) ring of this compound is a result of the directing effects of the hydroxyl, nitrile, and methyl groups. The hydroxyl group is a powerful activating and ortho-, para-directing group, while the nitrile group is a deactivating and meta-directing group. uci.eduyoutube.com The methyl groups are weakly activating and ortho-, para-directing.

In electrophilic aromatic substitution reactions, the incoming electrophile will be directed to the positions most activated by the substituents. For this compound, the hydroxyl group at position 4 and the methyl groups at positions 2 and 3 will have a dominant influence. The hydroxyl group strongly activates the ortho positions (positions 3 and 5) and the para position (already occupied by the nitrile group). The methyl groups at positions 2 and 3 further activate the ring.

Considering the combined effects, the most likely positions for electrophilic attack are positions 5 and 6. The hydroxyl group strongly directs ortho to itself (to position 5), and the methyl group at position 2 directs ortho (to position 1, occupied by the nitrile) and para (to position 5). The methyl group at position 3 directs ortho (to positions 2 and 4, both occupied) and para (to position 6). The deactivating effect of the nitrile group will primarily influence the rate of reaction rather than the position of substitution, which is governed by the powerful activating hydroxyl and methyl groups. Therefore, electrophilic substitution is expected to occur predominantly at position 5 and to a lesser extent at position 6.

Table 4: Directing Effects of Substituents in Electrophilic Aromatic Substitution

| Substituent | Position on Ring | Activating/Deactivating | Directing Effect |

| -OH | 4 | Strongly Activating | Ortho, Para |

| -CN | 1 | Deactivating | Meta |

| -CH₃ | 2 | Weakly Activating | Ortho, Para |

| -CH₃ | 3 | Weakly Activating | Ortho, Para |

Mechanistic Investigations of Key Chemical Conversions

Information regarding the mechanistic investigations of key chemical conversions of this compound is not available in the reviewed scientific literature.

Advanced Spectroscopic and Analytical Characterization Techniques in Research on 4 Hydroxy 2,3 Dimethylbenzonitrile

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides a detailed map of the chemical environments within the molecule.

¹H NMR spectroscopy identifies the number and type of hydrogen atoms in a molecule. The chemical shift (δ) of a proton signal indicates its electronic environment, the integration reveals the relative number of protons generating the signal, and the splitting pattern (multiplicity) describes the number of neighboring protons.

For 4-Hydroxy-2,3-dimethylbenzonitrile, the expected ¹H NMR spectrum would feature distinct signals corresponding to the hydroxyl proton, the two aromatic protons, and the two methyl groups. The hydroxyl proton (-OH) would typically appear as a broad singlet, with a chemical shift that can vary depending on solvent and concentration. The two aromatic protons would appear as doublets due to coupling with each other. The two methyl groups (-CH₃) would each produce a singlet, as they have no adjacent protons to couple with. Their slightly different positions on the aromatic ring would result in distinct chemical shifts.

While specific data for this compound is scarce, the spectrum of an isomer, 4-hydroxy-2,5-dimethylbenzonitrile (B1344278) , provides a valuable comparison. researchgate.net

| Assignment (for 4-hydroxy-2,5-dimethylbenzonitrile) | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Methyl Protons (C2-CH₃) | 2.18 | Singlet | 3H |

| Methyl Protons (C5-CH₃) | 2.35 | Singlet | 3H |

| Hydroxyl Proton (C4-OH) | 5.30 | Singlet | 1H |

| Aromatic Proton (H-6) | 7.25 | Singlet | 1H |

| Aromatic Proton (H-3) | 7.30 | Singlet | 1H |

| Note: Data derived from the spectrum of the related isomer 4-hydroxy-2,5-dimethylbenzonitrile for illustrative purposes. researchgate.net |

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom produces a distinct signal, allowing for the determination of the total number of carbon atoms. The chemical shifts indicate the type of carbon (e.g., aromatic, methyl, nitrile).

In the ¹³C NMR spectrum of this compound, nine distinct signals are expected:

Six aromatic carbons: One attached to the hydroxyl group (C-OH), one to the nitrile group (C-CN), two to methyl groups, and two unsubstituted carbons.

One nitrile carbon (-C≡N): Typically found in the 115-125 ppm range.

Two methyl carbons (-CH₃): Appearing in the aliphatic region (10-30 ppm).

Data for the related compound 2,3-Dimethylbenzonitrile illustrates the typical chemical shift regions for the carbon skeleton. spectrabase.com

| Assignment (for 2,3-Dimethylbenzonitrile) | Chemical Shift (δ, ppm) |

| C2-CH₃ | 15.6 |

| C3-CH₃ | 20.3 |

| C1 (C-CN) | 112.5 |

| C≡N | 118.6 |

| C4 | 125.8 |

| C6 | 130.3 |

| C5 | 133.5 |

| C2 | 137.9 |

| C3 | 141.1 |

| Note: Data for 2,3-Dimethylbenzonitrile used for illustrative purposes. The presence of a hydroxyl group at C4 in the target compound would significantly alter the shifts of the aromatic carbons. spectrabase.com |

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle by revealing correlations between nuclei. youtube.com

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically separated by two or three bonds. In this compound, a COSY spectrum would primarily show a cross-peak between the two aromatic protons, confirming their adjacency.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the carbon signals of the atoms to which they are directly attached (one-bond ¹H-¹³C correlation). It is used to definitively assign which protons are bonded to which carbons. For the target molecule, HSQC would link the aromatic proton signals to their corresponding aromatic carbon signals and the methyl proton signals to their respective methyl carbon signals.

Vibrational Spectroscopy for Functional Group Identification (FTIR, Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of molecular bonds. These techniques are excellent for identifying the functional groups present in a molecule. nih.govresearchgate.net

For this compound, the key expected vibrational bands are:

O-H Stretch: A strong, broad absorption band in the FTIR spectrum, typically between 3200-3600 cm⁻¹, characteristic of the hydroxyl group.

C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretching appears just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups appears just below 3000 cm⁻¹.

C≡N Stretch: A sharp, intense absorption in the range of 2220-2260 cm⁻¹. This is a highly characteristic band for the nitrile group.

C=C Stretch (Aromatic): Multiple bands in the 1450-1600 cm⁻¹ region corresponding to the aromatic ring.

C-O Stretch: A band in the 1200-1300 cm⁻¹ region for the phenolic C-O bond.

The FTIR spectrum of the isomer 4-hydroxy-2,5-dimethylbenzonitrile shows characteristic peaks that align with these expectations, such as a nitrile stretch around 2230 cm⁻¹ and a broad hydroxyl band. researchgate.net

| Functional Group | Expected Wavenumber (cm⁻¹) | Appearance |

| Hydroxyl (-OH) | 3600 - 3200 | Strong, Broad |

| Aromatic C-H | 3100 - 3000 | Medium |

| Aliphatic C-H | 3000 - 2850 | Medium |

| Nitrile (-C≡N) | 2260 - 2220 | Strong, Sharp |

| Aromatic C=C | 1600 - 1450 | Medium to Weak |

| Phenolic C-O | 1300 - 1200 | Strong |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis (GC-MS, HRMS)

Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and can provide structural information through the analysis of fragmentation patterns. rsc.org

For this compound (C₉H₉NO), the exact monoisotopic mass is 147.0684 g/mol . chem960.com High-Resolution Mass Spectrometry (HRMS) can confirm the elemental composition by measuring this mass to several decimal places.

In a typical electron ionization (EI) mass spectrum obtained via Gas Chromatography-Mass Spectrometry (GC-MS), the molecule would first form a molecular ion ([M]⁺) at m/z = 147. The fragmentation pattern would provide clues to the structure. Expected fragmentation pathways could include:

Loss of a methyl radical (•CH₃) to yield an ion at m/z = 132.

Loss of hydrogen cyanide (HCN) to yield an ion at m/z = 120.

Loss of carbon monoxide (CO) from the phenolic ring, a common fragmentation for phenols.

Analysis of related molecules like 2,3-Dimethylbenzonitrile shows a molecular ion at m/z = 131 and fragmentation corresponding to the loss of a methyl group. nist.gov The fragmentation of phenols often involves complex rearrangements. researchgate.net

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. By diffracting X-rays off a single crystal, one can calculate the precise positions of each atom in the crystal lattice.

If a suitable single crystal of this compound could be grown, X-ray diffraction analysis would provide unambiguous data on:

Bond lengths and angles: Confirming the geometry of the benzene (B151609) ring, nitrile, and methyl groups.

Planarity: Determining the planarity of the aromatic system.

Intermolecular interactions: Crucially, it would reveal how the molecules pack in the solid state, identifying hydrogen bonding between the hydroxyl group of one molecule and the nitrile nitrogen or hydroxyl oxygen of a neighboring molecule. These interactions are fundamental to the compound's physical properties, such as melting point and solubility.

Currently, there are no published crystal structures for this compound in crystallographic databases.

Chromatographic Methods (HPLC, GC) for Purity Assessment and Mixture Analysis

Chromatographic techniques are indispensable in the synthesis and quality control of this compound, ensuring the purity of the final product and enabling the analysis of complex mixtures. These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the analysis of non-volatile and thermally sensitive compounds like this compound. Reversed-phase HPLC (RP-HPLC) is the most common mode used for such analyses. In RP-HPLC, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, typically consisting of water or a buffer and an organic modifier like acetonitrile (B52724) or methanol.

The separation mechanism relies on the hydrophobic interactions between the analyte and the stationary phase. The hydroxyl and nitrile groups of this compound impart a degree of polarity, while the dimethyl-substituted benzene ring provides hydrophobicity. The retention time of the compound can be modulated by adjusting the composition of the mobile phase. An increase in the organic modifier concentration will decrease the retention time.

For purity assessment, a high-resolution HPLC column coupled with a sensitive detector, such as a UV-Vis spectrophotometer, is employed. The wavelength for detection is typically set at the maximum absorbance of the compound to ensure high sensitivity. Impurities, such as starting materials, by-products from the synthesis, or degradation products, will have different retention times and can be quantified.

A typical HPLC method for a related compound, N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-dimethylbenzamide, utilized a C18 column with an isocratic elution of acetonitrile and water (70:30) containing 0.1% formic acid, with UV detection at 320 nm. nih.gov While not the exact compound, this provides a starting point for method development for this compound.

Table 1: Illustrative HPLC Parameters for the Analysis of Hydroxylated Benzonitrile (B105546) Derivatives

| Parameter | Typical Conditions |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Acetonitrile:Water or Methanol:Water (with optional acid modifier like 0.1% formic acid or acetic acid) |

| Elution Mode | Isocratic or Gradient |

| Flow Rate | 0.8 - 1.2 mL/min |

| Column Temperature | 25 - 40 °C |

| Detector | UV-Vis at λmax (e.g., 254 nm or scanned for maximum) |

| Injection Volume | 5 - 20 µL |

Gas Chromatography (GC)

Gas chromatography is a powerful technique for the separation and analysis of volatile and thermally stable compounds. For the analysis of this compound, derivatization is often necessary to increase its volatility and thermal stability, as the phenolic hydroxyl group can lead to peak tailing and adsorption on the GC column. A common derivatization agent is a silylating reagent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), which converts the polar hydroxyl group into a less polar trimethylsilyl (B98337) ether.

The derivatized analyte is then introduced into the GC, where it is vaporized and carried by an inert gas (the mobile phase), such as helium or nitrogen, through a capillary column. The column contains a stationary phase, which can be a nonpolar phase (e.g., polydimethylsiloxane) or a more polar phase (e.g., polyethylene (B3416737) glycol), depending on the specific separation requirements.

Detection is commonly performed using a flame ionization detector (FID), which offers high sensitivity for organic compounds, or a mass spectrometer (MS), which provides both detection and structural information, making GC-MS a powerful tool for the identification of unknown impurities. For instance, the GC-MS analysis of a related compound, 2,4-dimethylbenzonitrile, has been reported, indicating the utility of this technique for this class of compounds. nih.gov A study on 4,5-dimethyl-3-hydroxy-2,5-dihydrofuran-2-one reported a purity of ≥97.0% as determined by GC. sigmaaldrich.com

Table 2: Illustrative GC-MS Parameters for the Analysis of Derivatized Hydroxylated Benzonitrile Derivatives

| Parameter | Typical Conditions |

| Derivatization Agent | BSTFA with 1% TMCS or MSTFA |

| Column | Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) with a nonpolar or medium-polarity stationary phase |

| Carrier Gas | Helium or Hydrogen |

| Inlet Temperature | 250 - 280 °C |

| Oven Program | Initial temperature hold, followed by a temperature ramp (e.g., 10 °C/min) to a final temperature, and a final hold |

| Detector | Mass Spectrometer (MS) |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 50-500 |

In mixture analysis, both HPLC and GC can effectively separate this compound from other components, allowing for the quantification of each compound. The choice between HPLC and GC depends on the volatility and thermal stability of the compounds in the mixture, as well as the specific analytical goals.

Role of 4 Hydroxy 2,3 Dimethylbenzonitrile As a Versatile Synthetic Intermediate

Precursor in the Construction of Diverse Heterocyclic Systems

The utility of 4-Hydroxy-2,3-dimethylbenzonitrile as a precursor is evident in the synthesis of heterocyclic compounds. A notable example is its use in the preparation of substituted pyrazoles.

In a documented synthesis, this compound is reacted with 5-(chloromethyl)-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile. google.com This reaction, carried out in the presence of a base such as cesium carbonate, results in the formation of a more complex molecule where the pyrazole (B372694) moiety is linked to the benzonitrile (B105546) through an ether linkage. google.com The hydroxyl group of the this compound acts as a nucleophile, displacing the chlorine atom on the pyrazole derivative to form the new heterocyclic system. google.com This process highlights the compound's role as a key starting material for assembling specific classes of heterocyclic structures. google.com

| Reactant 1 | Reactant 2 | Reagent | Product Class |

| This compound | 5-(chloromethyl)-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile | Cesium Carbonate | Substituted Pyrazole |

Applications in the Synthesis of Complex Organic Molecules

Beyond serving as a precursor for heterocycles, this compound is instrumental in the assembly of complex organic molecules with potential therapeutic applications. The synthesis of substituted pyrazoles, as mentioned previously, is a direct application of this principle, leading to compounds that are investigated as receptor agonists. google.com

The general procedure involves the reaction of this compound with a suitable electrophile, often in the presence of a base to deprotonate the hydroxyl group, thereby increasing its nucleophilicity. google.com In the specific case of the substituted pyrazole synthesis, the reaction with 5-(chloromethyl)-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile under heated conditions yields the desired complex product. google.com The resulting molecule, 5-((4-cyano-2,3-dimethylphenoxy)methyl)-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile, represents a significant increase in molecular complexity from the starting benzonitrile.

Development of Chemical Scaffolds for Target-Oriented Synthesis

This compound is utilized in the development of chemical scaffolds designed for target-oriented synthesis. These scaffolds form the core structure of molecules intended to interact with specific biological targets.

For instance, the substituted pyrazole synthesized from this compound serves as a scaffold for developing agonists for the FFA4/GPR120 receptor. google.comgoogle.com This receptor is a target for the treatment of various conditions, including metabolic and inflammatory diseases. google.com By using this compound as a starting building block, researchers can construct a molecular framework that can be further modified to optimize its interaction with the receptor, demonstrating the compound's importance in creating target-specific molecular architectures. google.com

Utilization in Derivatization for Structure-Activity Relationship Studies in Chemical Biology

In the field of chemical biology, understanding the relationship between a molecule's structure and its biological activity (Structure-Activity Relationship, or SAR) is crucial for drug discovery. This compound serves as a valuable starting point for such studies.

The synthesis of FFA4/GPR120 receptor agonists from this benzonitrile is a prime example. google.comgoogle.com By systematically modifying the structure of the parent compound derived from this compound, chemists can create a library of related molecules. These derivatives can then be tested for their activity on the receptor. Comparing the activity of these different derivatives allows researchers to determine which parts of the molecule are essential for its biological function. This information is critical for designing more potent and selective therapeutic agents. The use of this compound provides a consistent chemical foundation upon which these systematic variations can be built.

Emerging Trends and Future Research Perspectives on 4 Hydroxy 2,3 Dimethylbenzonitrile

Exploration of Novel and Sustainable Synthetic Routes

The historical synthesis of benzonitriles often involved harsh conditions and the use of toxic reagents, such as metal cyanides in reactions like the Rosenmund-von Braun synthesis . However, the future of chemical manufacturing hinges on the development of greener and more sustainable processes. For 4-Hydroxy-2,3-dimethylbenzonitrile, research is anticipated to move towards methodologies that offer improved yields, enhanced purity, and a reduced environmental footprint .

One promising avenue is the adoption of one-pot synthesis from readily available precursors. For instance, the conversion of the corresponding aldehyde, 4-hydroxy-2,3-dimethylbenzaldehyde, to the nitrile can be achieved using hydroxylamine hydrochloride asianpubs.orgujconline.net. Future research will likely focus on optimizing these one-pot reactions, potentially using water as a solvent to minimize the use of volatile organic compounds nih.gov.

Furthermore, microwave-assisted organic synthesis (MAOS) stands out as a powerful tool for accelerating these transformations. nih.goveurekaselect.comrasayanjournal.co.inresearchgate.netijpsjournal.com Microwave irradiation offers rapid and uniform heating, which can lead to significantly shorter reaction times, higher yields, and fewer side products compared to conventional heating methods eurekaselect.comrasayanjournal.co.inresearchgate.net. The development of solvent-free or solid-phase microwave-assisted protocols for the synthesis of this compound represents a key area for future investigation, aligning with the principles of green chemistry.

| Synthetic Approach | Potential Advantages | Future Research Focus |

| One-Pot Synthesis | Reduced waste, time, and resource efficiency. | Optimization of catalysts and reaction conditions, use of aqueous media. nih.gov |

| Microwave-Assisted Synthesis | Accelerated reaction rates, improved yields, energy efficiency. eurekaselect.comrasayanjournal.co.inresearchgate.netijpsjournal.com | Development of solvent-free protocols, scalability studies. |

| Palladium-Catalyzed Cyanation | Milder reaction conditions, greater functional group tolerance. nih.gov | Use of non-toxic cyanide sources, development of more robust catalysts. nih.gov |

This interactive table summarizes emerging sustainable synthetic routes for this compound.

Integration of this compound into Automated Synthesis and Flow Chemistry Platforms

The pharmaceutical and fine chemical industries are increasingly adopting automated synthesis and flow chemistry to enhance efficiency, safety, and reproducibility. innovationnewsnetwork.comnus.edu.sgchemspeed.comnih.gov These technologies are particularly well-suited for the multi-step synthesis of complex molecules where precise control over reaction parameters is crucial.

Flow chemistry , where reactions are performed in a continuously flowing stream rather than a batch reactor, offers numerous advantages. bohrium.comresearchgate.netnih.gov These include superior heat and mass transfer, improved safety when handling hazardous reagents, and the ability to telescope multiple reaction steps, thereby reducing manual handling and purification. nih.gov The synthesis of benzonitrile (B105546) derivatives has been successfully demonstrated in flow systems, suggesting a promising future for the continuous production of this compound. bohrium.comrsc.orgqub.ac.uk Future work will likely focus on developing robust and scalable flow protocols, potentially integrating in-line analysis and purification steps.

Automated synthesis platforms , often incorporating robotic systems, can perform high-throughput screening of reaction conditions and synthesize libraries of derivatives for drug discovery and materials science research. innovationnewsnetwork.comnus.edu.sgchemspeed.comnih.govbiovanix.com By integrating the synthesis of this compound into such platforms, researchers can rapidly explore its chemical space and accelerate the discovery of new applications. The combination of solid-phase synthesis with flow chemistry (SPS-flow) presents a particularly powerful approach for the automated, multi-step synthesis of complex molecules derived from this scaffold. innovationnewsnetwork.comnus.edu.sg

Advanced Applications in Materials Science Research

The unique molecular architecture of this compound makes it an attractive building block for the development of advanced materials. The aromatic core, coupled with the reactive hydroxyl and nitrile functional groups, provides a versatile platform for creating polymers and functional materials with tailored optical, electronic, and thermal properties.

Future research in this area could explore the incorporation of this compound into:

High-performance polymers: The hydroxyl group can be used for polymerization reactions to create polyesters or polyethers, while the nitrile group can enhance thermal stability and polarity.

Functional dyes and pigments: The aromatic system can be extended through chemical modifications to create chromophores with specific absorption and emission properties.

Liquid crystals: The rigid benzonitrile core is a common feature in liquid crystalline materials.

Organic electronics: Derivatives of this compound could be investigated for their potential use in organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs).

The ability to precisely modify the structure of this compound will be key to tuning the properties of these materials for specific applications.

Synergistic Computational-Experimental Research Paradigms

The integration of computational chemistry with experimental work is a powerful strategy for accelerating research and gaining deeper insights into molecular behavior. For this compound, this synergistic approach is expected to play a significant role in future studies.

Density Functional Theory (DFT) calculations can be employed to predict a wide range of molecular properties, including optimized geometries, vibrational frequencies, and electronic properties. utexas.eduresearchgate.netresearch-nexus.netnih.govacs.org These theoretical predictions can be used to interpret experimental data, such as infrared and UV-Vis spectra, and to understand the reactivity of the molecule. research-nexus.net

Molecular docking simulations are another valuable computational tool, particularly in the context of medicinal chemistry. nih.govnih.govmdpi.comimedpub.com By modeling the interaction of this compound and its derivatives with the active sites of biological targets, researchers can predict their potential therapeutic activity and guide the design of new drug candidates. nih.govnih.gov This in silico screening can significantly reduce the time and cost associated with traditional drug discovery processes.

| Computational Method | Application for this compound |

| Density Functional Theory (DFT) | Prediction of molecular structure, spectroscopic properties, and reactivity. utexas.eduresearch-nexus.netnih.gov |

| Molecular Docking | Prediction of binding affinity to biological targets, virtual screening of derivatives. nih.govnih.govmdpi.com |

| Time-Dependent DFT (TD-DFT) | Calculation of electronic absorption spectra to understand electronic transitions. research-nexus.net |

This interactive table outlines the application of computational methods in the study of this compound.

Broader Chemical Utility of the Compound in Organic Transformations

The true potential of this compound lies in its versatility as a chemical intermediate. Its three key functional regions—the nitrile group, the hydroxyl group, and the aromatic ring—can all be selectively transformed, opening up a vast number of synthetic possibilities.

The nitrile group is a gateway to several important functional groups. It can be:

Hydrolyzed to a carboxylic acid, which can then be converted into esters or amides.

Reduced to a primary amine, a key functional group in many pharmaceuticals.

The hydroxyl group can also be readily derivatized. ddtjournal.com For example, it can be converted to a triflate or a halide, which then allows the molecule to participate in a variety of palladium-catalyzed cross-coupling reactions , such as the Suzuki, Heck, and Sonogashira couplings. libretexts.orgnih.gov These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. libretexts.orgnih.govbeilstein-journals.org

Finally, the aromatic ring itself can undergo electrophilic substitution reactions, allowing for the introduction of additional functional groups that can further tune the properties of the molecule. This multi-faceted reactivity makes this compound a valuable building block for the construction of complex molecular architectures, particularly in the synthesis of diverse compound libraries for medicinal chemistry.

Q & A

Q. Q1. What are the primary analytical methods for confirming the structure of 4-Hydroxy-2,3-dimethylbenzonitrile?

Methodological Answer: Structural confirmation requires a combination of techniques:

- NMR Spectroscopy : Compare experimental and NMR data with computational predictions or analogs. For example, 4-Hydroxy-3-methoxybenzonitrile (a structural analog) shows distinct aromatic proton signals at δ 6.95–7.26 ppm in NMR .

- IR Spectroscopy : Identify the hydroxyl (-OH) stretch (~3200–3600 cm) and nitrile (-C≡N) stretch (~2200–2260 cm).

- X-ray Crystallography : Resolve crystal packing and bond angles, as demonstrated for 4-(2-Hydroxybenzylideneamino)benzonitrile, which revealed a planar aromatic system with intermolecular hydrogen bonding .

- High-Resolution Mass Spectrometry (HRMS) : Verify molecular formula (CHNO) and fragmentation patterns.

Reference Data (NMR Peaks for Analogous Compounds):

| Compound | NMR (δ, ppm) | NMR (δ, ppm) | Source |

|---|---|---|---|

| 4-Hydroxy-3-methoxybenzonitrile | 3.93 (s, OCH), 6.95–7.26 (aromatic) | 56.4 (OCH), 113.7–149.9 (aromatic) |

Q. Q2. How can researchers optimize the synthesis of this compound?

Methodological Answer: Key strategies include:

- Substituent Positioning : Leverage regioselective nitration/cyanation. For example, 4-Hydroxy-3-methoxybenzonitrile was synthesized via nucleophilic aromatic substitution using methoxy and nitrile groups as directing groups .

- Catalytic Systems : Explore Pd-catalyzed cyanation or Friedel-Crafts alkylation for introducing methyl groups.

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate pure product.

Advanced Research Questions

Q. Q3. What are the challenges in quantifying trace impurities in this compound using HPLC vs. GC?

Methodological Answer:

- HPLC : Suitable for polar impurities (e.g., hydroxylated byproducts). Use a C18 column with a mobile phase of acetonitrile/water (0.1% formic acid) and UV detection at 254 nm. Adjust pH to enhance peak resolution .

- GC : Limited by the compound’s thermal stability. Derivatize the hydroxyl group (e.g., silylation with BSTFA) to improve volatility. Monitor for decomposition products like hydrogen cyanide under high temperatures .

Q. Q4. How can mechanistic studies resolve contradictory data on the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

- Kinetic Isotope Effects (KIE) : Compare reaction rates of deuterated vs. non-deuterated analogs to identify rate-determining steps.

- Computational Modeling : Use DFT calculations to map transition states and electronic effects of the methyl and hydroxyl substituents. For example, steric hindrance from 2,3-dimethyl groups may reduce accessibility to the nitrile group .

Q. Q5. How should researchers address contradictory bioactivity results in enzyme inhibition assays?

Methodological Answer:

- Assay Validation : Ensure consistent enzyme concentrations (e.g., cytochrome P450 isoforms) and buffer conditions (pH 7.4, 37°C).

- Control Experiments : Test for nonspecific binding using scrambled substrates or competitive inhibitors.

- Data Normalization : Use internal standards (e.g., 4-Nitrobenzonitrile, a structurally simple nitrile) to correct for batch-to-batch variability .

Q. Q6. What advanced techniques characterize the compound’s photostability and degradation pathways?

Methodological Answer:

Q. Q7. How can X-ray crystallography resolve ambiguities in hydrogen-bonding networks?

Methodological Answer:

- Single-Crystal Growth : Use slow evaporation from ethanol/water mixtures.

- Data Collection : Resolve intermolecular interactions (e.g., O–H···N≡C bonds) with a synchrotron source (λ = 0.710–1.541 Å). For 4-(2-Hydroxybenzylideneamino)benzonitrile, hydrogen bonding stabilized the crystal lattice with a mean σ(C–C) = 0.006 Å .

Q. Q8. What strategies improve regioselectivity in derivatizing the hydroxyl group?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.